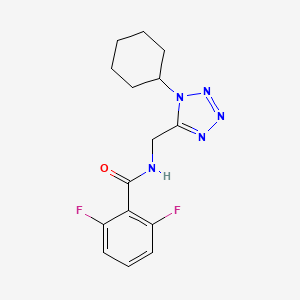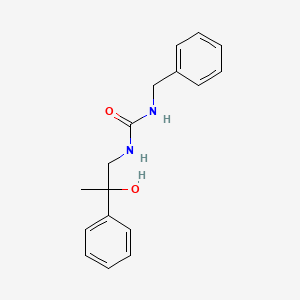
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is a chemical compound with significant potential in various fields of research due to its unique structure and properties. It is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea typically involves a base-catalyzed reaction between benzil and urea. The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which upon acidification yields hydantoin. Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods: Industrial production methods for N-substituted ureas, including this compound, often involve the reaction of isocyanates or carbamoyl chlorides with ammonia. These methods are designed to be resource-efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions often occur at the benzylic position, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
科学的研究の応用
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of protein kinases, particularly ROCK1 and ROCK2, which are involved in cancer cell proliferation.
DNA Interaction:
Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in treating heart failure.
Cancer Research: New derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment.
作用機序
The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:
Protein Kinase Inhibition: It inhibits ROCK1 and ROCK2, leading to reduced cancer cell proliferation.
DNA Interaction: The compound intercalates into DNA, disrupting its function and potentially leading to cell death.
Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac muscle contraction.
類似化合物との比較
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea: This compound shares a similar structure but has different biological activities.
N-substituted Ureas: These compounds, such as N-furfuryl piperazine ureas, have shown potential as antimycobacterial agents.
Uniqueness: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is unique due to its specific interactions with protein kinases and DNA, as well as its selective activation of myocardial myosin ATPase. These properties make it a valuable compound for research in cancer therapy, cardiovascular treatment, and DNA-targeted therapies.
特性
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMIUCCDMQQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)
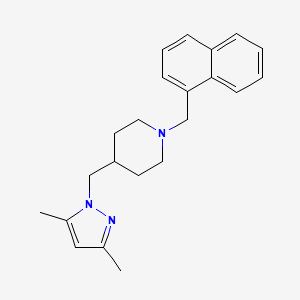
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)
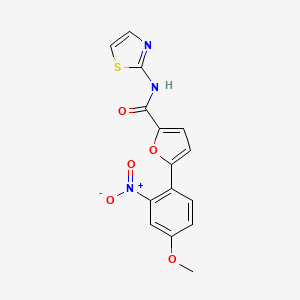
![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
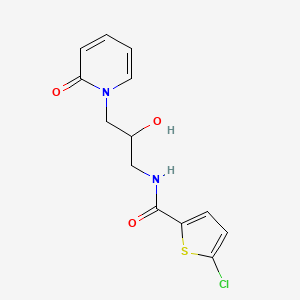
![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)
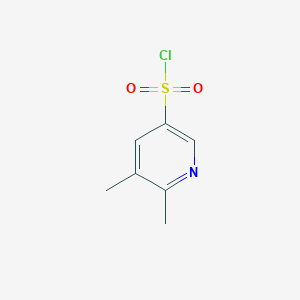
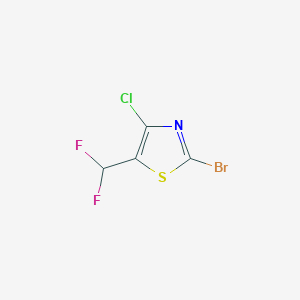
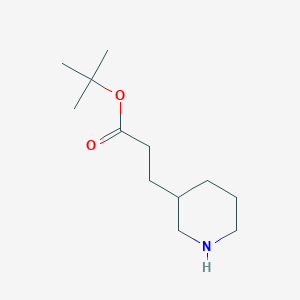
![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)
